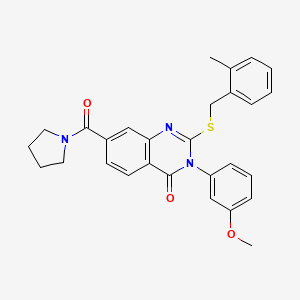

3-(3-methoxyphenyl)-2-((2-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Description

This quinazolin-4(3H)-one derivative features a poly-substituted quinazolinone core, a scaffold widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors. Key structural elements include:

- 2-((2-Methylbenzyl)thio): The thioether linkage may improve metabolic stability compared to ether or amine analogs, while the 2-methylbenzyl group adds steric bulk.

- 7-(Pyrrolidine-1-Carbonyl): The pyrrolidine carbonyl group increases solubility and may facilitate hydrogen bonding with target proteins.

Properties

IUPAC Name |

3-(3-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3S/c1-19-8-3-4-9-21(19)18-35-28-29-25-16-20(26(32)30-14-5-6-15-30)12-13-24(25)27(33)31(28)22-10-7-11-23(17-22)34-2/h3-4,7-13,16-17H,5-6,14-15,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIXBROQLUPWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methoxyphenyl)-2-((2-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a novel derivative of quinazolin-4(3H)-one, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Synthesis

The compound features a quinazolinone core, which is essential for its biological activity. The synthesis of such derivatives typically involves multi-step reactions including the formation of thioether linkages and carbonyl substitutions. The specific structure allows for interactions with various biological targets, enhancing its therapeutic potential.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds similar to our target exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : Many quinazolinones act as inhibitors of key signaling pathways involved in cancer cell proliferation. For instance, they may inhibit the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC). Studies have shown that quinazolinone derivatives bind effectively to the active sites of kinases involved in tumor growth, leading to reduced cell viability .

- Case Studies : In a study examining the antiproliferative effects of quinazolin-4(3H)-one derivatives, compounds demonstrated IC50 values in the low micromolar range against NSCLC cell lines, indicating potent growth inhibition . Another study highlighted the cytotoxic effects on prostate (PC3) and breast (MCF-7) cancer cell lines, with some derivatives showing over 70% inhibition at specific concentrations .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives have also been documented. These compounds often exhibit significant inhibition of pro-inflammatory cytokines and mediators.

- Research Findings : A recent study reported that certain derivatives demonstrated up to 53% inhibition of carrageenan-induced paw edema in animal models, suggesting strong anti-inflammatory potential comparable to standard drugs like diclofenac . The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation.

Antimicrobial Activity

Quinazolinones are also recognized for their antimicrobial properties, which are critical in addressing antibiotic resistance.

- In Vitro Studies : Compounds derived from the quinazolinone scaffold have shown activity against various bacterial strains, including Staphylococcus aureus. A structure–activity relationship study indicated that modifications to the quinazolinone core can significantly enhance antibacterial potency .

Summary of Biological Activities

The following table summarizes the biological activities associated with the compound:

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives are known for their antimicrobial properties. Research has demonstrated that compounds similar to 3-(3-methoxyphenyl)-2-((2-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one exhibit significant activity against various pathogens.

Case Study: Synthesis and Testing

A study synthesized several quinazolinone derivatives and evaluated their antimicrobial activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Among these, compounds with electron-withdrawing groups showed enhanced activity, indicating a structure-activity relationship that could be beneficial for developing new antimicrobial agents .

| Compound ID | Activity against Mycobacterium smegmatis (Zone of Inhibition, mm) |

|---|---|

| 6d | 16 mm |

| 6e | 19 mm |

Anticancer Applications

The potential anticancer properties of quinazolinones have been extensively studied. The compound has been investigated for its ability to inhibit cancer cell proliferation.

Case Study: In Vitro Studies

In vitro assays using the MDA-MB-231 breast cancer cell line revealed that certain quinazolinone derivatives exhibited significant cytotoxicity. For instance, a series of derivatives were screened using the MTT assay, showing promising results in reducing cell viability compared to standard treatments like paclitaxel .

| Compound ID | IC50 (µM) against MDA-MB-231 |

|---|---|

| SS-01 | 5.77 |

| SS-02 | 2.53 |

Anti-inflammatory Properties

In addition to their antimicrobial and anticancer activities, quinazolinones are also being explored for their anti-inflammatory effects. The modulation of inflammatory pathways presents a promising therapeutic avenue.

Case Study: In Vivo Evaluation

Research involving animal models has indicated that quinazolinone derivatives can significantly reduce inflammation markers when administered. These findings suggest that the compound may inhibit pro-inflammatory cytokines, thus providing a dual action against inflammation and related diseases .

Chemical Reactions Analysis

Core Quinazolinone Formation

The quinazolin-4(3H)-one scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with substituted isothiocyanates or thioureas. For example:

-

Step 1 : Reaction of anthranilic acid with 3-methoxyphenyl isothiocyanate in a deep eutectic solvent (e.g., choline chloride:urea) yields 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one .

-

Step 2 : Alkylation of the thiol group at position 2 using 2-methylbenzyl bromide under microwave irradiation (120°C, 10 min) introduces the 2-((2-methylbenzyl)thio) moiety .

Thioether Oxidation

The 2-((2-methylbenzyl)thio) group undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| mCPBA (1 equiv) | Sulfoxide | 65–75 | DCM, 0°C, 2 h |

| mCPBA (2 equiv) | Sulfone | 50–60 | DCM, RT, 6 h |

Amide Hydrolysis

The pyrrolidine-1-carbonyl group is hydrolyzed under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield 7-carboxyquinazolinone .

-

Basic hydrolysis (NaOH, ethanol/water): Forms the corresponding carboxylic acid salt .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group directs electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the methoxy group. For example:

Thioether Alkylation

The thiol group in intermediates like 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one reacts with 2-methylbenzyl bromide via SN2 nucleophilic substitution , facilitated by polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .

Suzuki Coupling at Position 7

Palladium-catalyzed coupling introduces aryl/heteroaryl groups at position 7:

Spectroscopic Characterization Data

Stability and Side Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Compound A : 2-((4-Amino-3-(3-Fluoro-5-Hydroxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Methyl)-3-(2-(Trifluoromethyl)Benzyl)Quinazolin-4(3H)-One (from )

- Core Modifications :

- 2-Position : A pyrazolo[3,4-d]pyrimidinyl group replaces the thioether, introducing a fused heterocyclic system. This modification likely enhances kinase binding via π-π stacking and hydrogen bonding.

- 3-Position : A 2-(trifluoromethyl)benzyl group increases lipophilicity (logP ~4.5 estimated) compared to the target compound’s 3-methoxyphenyl (logP ~3.2 estimated).

- Biological Activity: Explicitly designed as a phosphoinositide 3-kinase (PI3K) inhibitor, with the trifluoromethyl group critical for ATP-binding pocket interactions .

Compound B : Cobra Venom-Tested Analgesic (from )

Structural and Pharmacokinetic Comparison Table

Research Findings and Limitations

- Kinase Inhibition Potential: Compound A’s PI3K inhibition suggests the target compound’s pyrrolidine carbonyl and methoxyphenyl groups could similarly target kinase catalytic domains, albeit with reduced lipophilicity .

- Analgesic Relevance : ’s methodology could theoretically assess the target compound, but its structural dissimilarity to opiates (e.g., lack of a morphinan core) makes direct analgesic activity unlikely .

Q & A

Q. What are the common synthetic routes for quinazolin-4(3H)-one derivatives like this compound?

Methodological Answer: The synthesis typically involves condensation reactions between substituted benzoxazinones and nucleophilic reagents (e.g., amines, thiols). For example:

- Step 1 : Reacting 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one with thiol-containing reagents (e.g., 2-methylbenzylthiol) under high temperatures (150–170°C) to form thioether intermediates.

- Step 2 : Condensation with pyrrolidine-1-carbonyl groups via nucleophilic acyl substitution or coupling agents. Microwave irradiation can enhance reaction efficiency (reducing time from hours to minutes) .

Q. How is structural characterization performed for this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation (if crystals are obtainable).

- Elemental Analysis : Confirms purity and stoichiometry .

Q. What preliminary biological screening assays are used for quinazolinone derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : For targets like mPGES-1 (microsomal prostaglandin E2 synthase-1), using recombinant enzymes and fluorometric detection of PGE2 .

- Antifungal Activity : Disk diffusion or microbroth dilution against Candida spp. or Aspergillus spp., with IC determination .

Advanced Questions

Q. How can microwave-assisted synthesis improve the yield of quinazolin-4(3H)-one derivatives?

Methodological Answer: Microwave irradiation accelerates reaction kinetics by uniformly heating reactants, reducing side reactions. For example:

- Example : Synthesizing 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one via microwave reduced reaction time from 8 hours (conventional) to 15 minutes, increasing yield from 65% to 88% .

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 8 hours | 65 |

| Microwave Irradiation | 15 minutes | 88 |

Q. How do structural modifications (e.g., substituents at C-2 and C-7) affect biological activity?

Methodological Answer:

- C-2 Thioether Group : Enhances lipophilicity and membrane permeability (e.g., 2-methylbenzylthio improves antifungal activity) .

- C-7 Pyrrolidine-1-carbonyl : Modulates enzyme inhibition (e.g., mPGES-1 inhibition via hydrogen bonding with catalytic residues) .

- SAR Trend : Bulky substituents at C-3 (e.g., 3-methoxyphenyl) reduce steric hindrance, improving binding to hydrophobic enzyme pockets .

Q. How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

Q. What advanced strategies optimize selectivity for mPGES-1 over COX-2?

Methodological Answer:

- Targeted Modifications : Introduce polar groups (e.g., sulfonamides) to avoid COX-2’s larger active site.

- Dynamics Simulations : Use MD simulations to predict off-target interactions.

- In Vivo Validation : Test in inflammation models (e.g., carrageenan-induced paw edema) to confirm reduced cardiovascular side effects .

Q. How can electrocyclization reactions streamline quinazolinone synthesis?

Methodological Answer: Electrocyclization of aryl guanidines under mild conditions (room temperature, catalytic acid) forms the quinazolinone core without high-temperature steps. Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.